molecular formula C15H12N2O2S B2809959 2-[({Imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]benzoic acid CAS No. 380435-06-3

2-[({Imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]benzoic acid

Cat. No.: B2809959
CAS No.: 380435-06-3
M. Wt: 284.33
InChI Key: CBAVIAGQTYCOIL-UHFFFAOYSA-N
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Description

2-[({Imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]benzoic acid is a heterocyclic compound that features both an imidazo[1,2-a]pyridine moiety and a benzoic acid group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[({Imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]benzoic acid typically involves multi-step procedures. One common method includes the alkylation of imidazo[1,2-a]pyridine with a suitable benzoic acid derivative. The reaction is often carried out in acetonitrile due to the good solubility of the reactants in this solvent under heating conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[({Imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the benzoic acid moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenated benzoic acid derivatives and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

2-[({Imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[({Imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core but differ in their substituents.

    Benzoic acid derivatives: Compounds with different substituents on the benzoic acid moiety.

Uniqueness

2-[({Imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]benzoic acid is unique due to the combination of the imidazo[1,2-a]pyridine and benzoic acid groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields of research and industry .

Properties

IUPAC Name

2-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2S/c18-15(19)12-5-1-2-6-13(12)20-10-11-9-17-8-4-3-7-14(17)16-11/h1-9H,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBAVIAGQTYCOIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)SCC2=CN3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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